molecular formula C18H28FN3O B1460243 N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide CAS No. 1922854-05-4

N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide

Cat. No. B1460243
CAS RN: 1922854-05-4
M. Wt: 321.4 g/mol
InChI Key: ZYYZKOWDSZISLJ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide, also known by its chemical formula C21H26FN3O , is a compound with a molecular weight of approximately 355.449 Da . It falls within the class of amides and exhibits interesting pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely proceeds through a series of chemical transformations, including amide formation and piperazine substitution. Researchers have explored various synthetic routes to obtain N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide, but further investigation is needed to establish the most efficient method .


Molecular Structure Analysis

The molecular structure of N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide consists of a pentanamide backbone with a substituted phenyl group (containing a fluorine atom) and a piperazine ring. The fluorine substitution on the phenyl ring likely influences its biological activity. Researchers have studied the three-dimensional arrangement of atoms in this compound to understand its interactions with biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Intermediate Applications : Research into the synthesis of compounds related to "N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide" has led to the development of key intermediates for pharmaceuticals like atorvastatin. A notable method involves the transformation of methyl isobutyryl acetate into specific amides through reactions with aniline, followed by Knoevenagel condensation and Stetter reaction with p-fluorobenzaldehyde, yielding high-purity final products with reasonable yield (Zhou Kai, 2010).

  • Green Synthesis of Schiff Bases : A novel series of Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group were synthesized using green chemistry principles. These compounds demonstrated significant anti-tumor activity, highlighting the potential for developing new therapeutic agents (Yong Ding et al., 2016).

Biological and Pharmacological Applications

  • Anticonvulsant Properties : A study on the anticonvulsant activity of homologous series of (+/-)-p-fluoro-phenyl alcohol amides, including derivatives of the subject compound, showed significant efficacy in seizures provoked by pentylenetetrazol. This suggests potential applications in the treatment of epilepsy and other seizure disorders (G. Carvajal-Sandoval et al., 1998).

  • Pesticidal Activities : The application of related compounds in the field of agriculture has also been explored. For instance, specific derivatives showed strong larvicidal and fungicidal activities, presenting new possibilities for pest and disease management in crops (W. Choi et al., 2015).

  • Antimycobacterial Agents : Novel pyrrole derivatives, including those structurally similar to "N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide," have been synthesized and shown to possess high activity against Mycobacterium tuberculosis with low cytotoxicity. These findings contribute to the search for new treatments for tuberculosis (M. Biava et al., 2006).

Mechanism of Action

The precise mechanism of action for N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide remains an area of investigation. Researchers may explore its binding affinity to specific receptors, enzymatic inhibition, or modulation of cellular pathways. Understanding its mechanism is crucial for potential therapeutic applications .

Safety and Hazards

Safety considerations include toxicity, potential adverse effects, and handling precautions. Researchers must assess its safety profile through in vitro and in vivo studies. Proper protective measures should be taken during handling and storage .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O/c1-14(2)12-17(22-10-8-21(3)9-11-22)18(23)20-13-15-4-6-16(19)7-5-15/h4-7,14,17H,8-13H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYZKOWDSZISLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=C(C=C1)F)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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